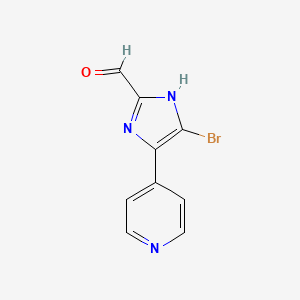
5-Bromo-4-(4-pyridyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “MFCD33022756” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD33022756” typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route may include steps such as condensation, cyclization, and functional group modifications. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of “MFCD33022756” is scaled up using large reactors and continuous flow processes. The methods employed are designed to be cost-effective and environmentally friendly, often incorporating green chemistry principles. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
“MFCD33022756” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving “MFCD33022756” often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions might require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
“MFCD33022756” has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: “MFCD33022756” is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism by which “MFCD33022756” exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism can vary depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to “MFCD33022756” include those with analogous structures or functional groups. Examples might include other heterocyclic compounds or molecules with similar reactivity.
Uniqueness
What sets “MFCD33022756” apart from similar compounds is its unique combination of properties, such as its specific reactivity profile, biological activity, and potential applications. This uniqueness makes it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C9H6BrN3O |
|---|---|
Peso molecular |
252.07 g/mol |
Nombre IUPAC |
5-bromo-4-pyridin-4-yl-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C9H6BrN3O/c10-9-8(12-7(5-14)13-9)6-1-3-11-4-2-6/h1-5H,(H,12,13) |
Clave InChI |
NTTIWLNSCXYNKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=C(NC(=N2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


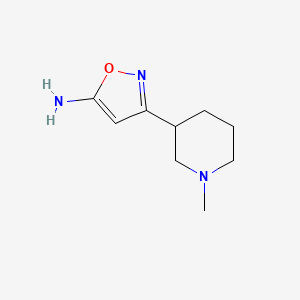
![3'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13714421.png)
![N-[2-(Boc-amino)ethyl]-4-(1,2,2-triphenylvinyl)benzamide](/img/structure/B13714428.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-triethoxysilylpropylcarbamoylamino)ethoxy]ethyl]pentanamide](/img/structure/B13714435.png)
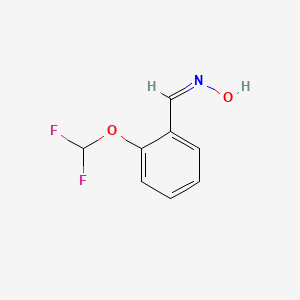
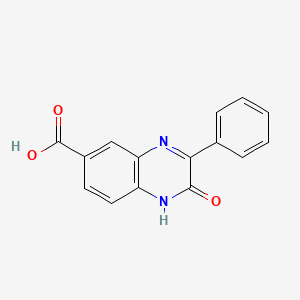
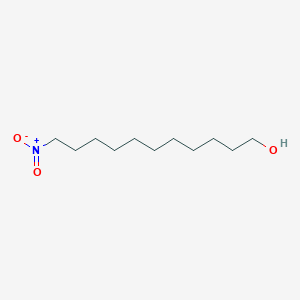


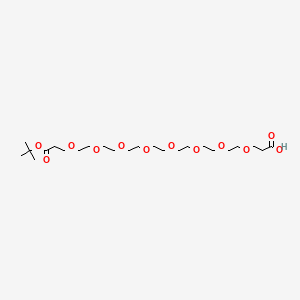
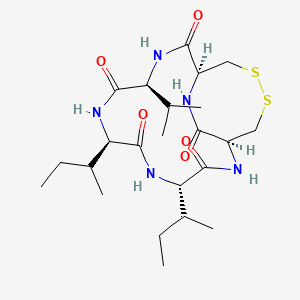
![3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine](/img/structure/B13714498.png)
![1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13714499.png)

